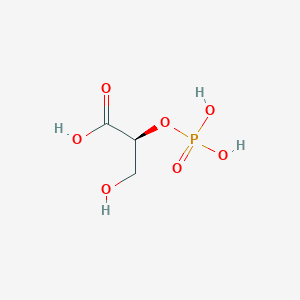

(S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid

Description

BenchChem offers high-quality (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

23295-92-3 |

|---|---|

Molecular Formula |

C3H7O7P |

Molecular Weight |

186.06 g/mol |

IUPAC Name |

(2S)-3-hydroxy-2-phosphonooxypropanoic acid |

InChI |

InChI=1S/C3H7O7P/c4-1-2(3(5)6)10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1 |

InChI Key |

GXIURPTVHJPJLF-REOHCLBHSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)OP(=O)(O)O)O |

Canonical SMILES |

C(C(C(=O)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Central Role of 3-Phosphoglycerate in the Glycolytic Pathway

Abstract

3-Phosphoglycerate (3-PG) is a pivotal metabolic intermediate in the glycolytic pathway, a fundamental process for energy production in nearly all living organisms.[1] Positioned at the crossroads of energy generation and major biosynthetic pathways, the metabolism of 3-PG is subject to stringent regulation and carries profound implications for cellular homeostasis, proliferation, and disease states. This technical guide provides an in-depth analysis of the biological role of 3-PG in glycolysis, detailing its formation, enzymatic conversion, and its crucial function as a regulatory nexus and signaling molecule. We will explore the causality behind its metabolic fate, present quantitative data and detailed experimental protocols for its study, and use pathway visualizations to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The Glycolytic Context: Formation and Isomerization of 3-Phosphoglycerate

Glycolysis, the catabolic pathway that breaks down glucose into pyruvate, is broadly divided into a preparatory phase and a payoff phase. 3-PG is a central figure in the payoff phase, where a net gain of ATP is achieved.[1] Its lifecycle within this core pathway involves two sequential, enzyme-catalyzed reactions.

Formation from 1,3-Bisphosphoglycerate: The First ATP-Generating Step

3-Phosphoglycerate is generated from 1,3-bisphosphoglycerate (1,3-BPG) in the seventh step of glycolysis.[1] This reaction is catalyzed by the enzyme Phosphoglycerate Kinase (PGK) .

Reaction: 1,3-bisphosphoglycerate + ADP ⇌ 3-phosphoglycerate + ATP[2]

This conversion is a cornerstone of cellular energy metabolism for two primary reasons:

-

Substrate-Level Phosphorylation: It represents the first of two substrate-level phosphorylation events in glycolysis.[3][4] The high-energy acyl phosphate bond in 1,3-BPG is harnessed to directly phosphorylate ADP, producing ATP.[5] This mechanism of ATP synthesis is distinct from oxidative phosphorylation and is critical for energy production, especially under anaerobic conditions.[4]

-

Thermodynamic Reversibility: The reaction catalyzed by PGK is reversible and operates near equilibrium within the cell.[6][7] The direction of the net flux is therefore highly sensitive to the intracellular concentrations of substrates and products, particularly the [ATP]/[ADP] ratio.[6][8] In the context of gluconeogenesis, PGK catalyzes the reverse reaction, consuming ATP to produce 1,3-BPG.[9]

Conversion to 2-Phosphoglycerate: A Preparatory Isomerization

Following its formation, 3-PG is isomerized to 2-phosphoglycerate (2-PG) by the enzyme Phosphoglycerate Mutase (PGM) .[10]

Reaction: 3-phosphoglycerate ⇌ 2-phosphoglycerate

This reaction is crucial as it repositions the phosphate group from the C3 to the C2 position of the glycerate backbone.[1] This structural rearrangement is a preparatory step, setting the stage for the subsequent dehydration reaction catalyzed by enolase, which converts 2-PG into the high-energy compound phosphoenolpyruvate (PEP).[10] The PGM-catalyzed reaction proceeds through a 2,3-bisphosphoglycerate intermediate and is also reversible.[11]

Enzymatic Regulation: Controlling the Flow Through the 3-PG Node

The flux of metabolites through the 3-PG node is controlled by the kinetics and regulation of its associated enzymes, PGK and PGM.

Phosphoglycerate Kinase (PGK)

PGK is a monomeric, two-domain enzyme that undergoes a significant "hinge-bending" conformational change upon substrate binding to bring ADP and 1,3-BPG into proximity for the phosphoryl transfer.[12] Its activity is not a primary point of allosteric regulation for the entire glycolytic pathway, but its directionality is intrinsically controlled by cellular energy status.[6]

-

High [ATP]/[ADP] Ratio: Favors the reverse reaction (gluconeogenesis), where PGK consumes ATP to phosphorylate 3-PG.[6]

-

Low [ATP]/[ADP] Ratio: Favors the forward reaction (glycolysis), driving the production of ATP.[6]

This sensitivity makes PGK a key sensor of the cell's energy charge, helping to balance the demands of glycolysis and gluconeogenesis.[6][9]

Phosphoglycerate Mutase (PGM)

PGM catalyzes a near-equilibrium reaction and is generally not considered a major regulatory checkpoint in glycolysis.[11] However, its activity can be modulated by post-translational modifications. Emerging evidence shows that PGM1 activity is influenced by acetylation.

-

Acetylation: Enhances PGM1 activity, stimulating glycolytic flux.[13]

-

Deacetylation: The NAD+-dependent deacetylase Sirt1 can deacetylate PGM1, reducing its activity. This mechanism becomes prominent under conditions of glucose restriction, where Sirt1 levels rise, thereby linking cellular nutrient status directly to the modulation of this glycolytic step.[13]

A Metabolic Crossroads: 3-PG as a Biosynthetic Precursor

Beyond its linear role in glycolysis, 3-PG is a critical branchpoint metabolite, diverting carbon from energy production into essential anabolic pathways.[1][8] This function is particularly vital in highly proliferative cells, such as cancer cells, which have high demands for biosynthetic precursors.

The Serine Biosynthesis Pathway

The most significant biosynthetic fate of 3-PG is its entry into the de novo serine synthesis pathway.[14] This diversion is initiated by the enzyme 3-Phosphoglycerate Dehydrogenase (PHGDH) , which catalyzes the NAD+-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate.[15][16]

Significance: This pathway directly links carbohydrate metabolism with amino acid synthesis. Serine is a non-essential amino acid, but its synthesis is crucial as it serves as a precursor for:

-

Other Amino Acids: Glycine and Cysteine.[8]

-

Nucleotides: Through its role in one-carbon metabolism, providing one-carbon units for purine and thymidylate synthesis.[15]

-

Lipids: Such as phospholipids and sphingolipids.[17]

The regulation of this branchpoint is critical for maintaining metabolic homeostasis. In many organisms, PHGDH activity is subject to feedback inhibition by L-serine, the end product of the pathway.[14][18]

Clinical Relevance: 3-PG Metabolism in Disease and Drug Development

The central role of 3-PG and its associated enzymes makes them highly relevant in various disease contexts, particularly in cancer and immunometabolism, presenting opportunities for therapeutic intervention.

Cancer Metabolism

Many cancer cells exhibit the "Warburg effect," a metabolic reprogramming characterized by high rates of glycolysis even in the presence of oxygen.[19] This not only generates ATP but also provides abundant glycolytic intermediates, including 3-PG, to fuel anabolic processes required for rapid cell proliferation.[19] Consequently, enzymes at the 3-PG nexus are often dysregulated and represent attractive drug targets.

| Enzyme | Role in Cancer | Therapeutic Potential |

| PGK1 | Overexpressed in various cancers (e.g., gastric cancer), where it promotes cell invasion and angiogenesis.[20][21] Also implicated in chemotherapy resistance.[20] | Targeting PGK1 could inhibit tumor growth and overcome drug resistance. |

| PHGDH | Gene is frequently amplified in cancers like breast cancer and melanoma.[15][22] Overexpression drives flux into the serine synthesis pathway, which is essential for the proliferation of these cancer cells.[16] | PHGDH is a validated target. Small molecule inhibitors, such as CBR-5884, have been developed and show selective toxicity to cancer cells with high serine biosynthetic activity.[15][22] |

Immunometabolism

Metabolic reprogramming is also a hallmark of immune cell activation and differentiation. Recent studies have uncovered a critical role for 3-PG metabolism in regulating T-cell function.

-

Regulatory T-Cells (Tregs): The enzyme PGM is differentially overexpressed in highly suppressive Treg cells.[23][24] Inhibition of PGM limits the differentiation and suppressive function of Tregs by altering the flux of 3-PG into the serine synthesis pathway.[23][25] This finding highlights a novel link between glycolysis, serine metabolism, and the epigenetic regulation of immune cell fate, opening new avenues for immunomodulatory therapies.[25]

Experimental Methodologies: Quantification of 3-Phosphoglycerate

Accurate measurement of intracellular metabolite levels is essential for understanding metabolic fluxes and the effects of potential drug candidates. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of metabolites like 3-PG.[1][19]

Protocol: Absolute Quantification of 3-PG by LC-MS/MS

This protocol describes a typical workflow for quantifying 3-PG in cultured mammalian cells.

1. Sample Preparation: Metabolic Quenching and Extraction

- Causality: The primary challenge in metabolomics is to halt enzymatic activity instantaneously to capture an accurate snapshot of the metabolic state. Cold temperatures and organic solvents are used to quench metabolism and precipitate proteins.

- Aspirate culture medium from adherent cells grown in a 6-well plate.

- Immediately wash the cell monolayer with 1 mL of ice-cold 0.9% NaCl solution to remove extracellular metabolites.

- Instantly add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to the plate to quench metabolism and lyse the cells.

- Incubate at -80°C for 15 minutes.

- Scrape the cells into the methanol solution and transfer the lysate to a microcentrifuge tube.

- Add a known quantity of a stable isotope-labeled internal standard (e.g., 13C3-3-Phosphoglycerate) for accurate quantification.

- Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

- Transfer the supernatant containing the metabolites to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

- Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

2. Chromatographic Separation

- Causality: 3-PG is a small, polar, and negatively charged molecule. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for retaining and separating such polar metabolites.

- Inject the reconstituted sample onto a HILIC column (e.g., an amide- or amine-based stationary phase).

- Use a gradient elution program, typically starting with a high percentage of organic solvent (e.g., acetonitrile) and gradually increasing the aqueous component (e.g., water with an ammonium acetate or formate buffer) to elute polar compounds.

3. Mass Spectrometry Detection and Quantification

- Causality: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity and sensitivity. It involves selecting the precursor ion (the molecular ion of 3-PG) and then fragmenting it to monitor a specific product ion.

Analyze the column eluent using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operating in negative ion mode.

Set up an MRM transition for 3-PG (e.g., m/z 185 -> m/z 97).

Set up a corresponding MRM transition for the isotope-labeled internal standard.

Integrate the peak areas for both the endogenous 3-PG and the internal standard.

Calculate the concentration of 3-PG by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of 3-PG.

Caption: Experimental workflow for quantifying 3-Phosphoglycerate by LC-MS/MS. Conclusion

3-Phosphoglycerate is far more than a simple intermediate in the glycolytic pathway. It stands as a cornerstone of cellular energy production, a critical precursor for major biosynthetic pathways, and an emerging player in the complex signaling networks that govern cell fate and function.[1] The intricate regulation of its metabolism, underscored by the kinetic properties of its associated enzymes and its dynamic response to cellular energy status, highlights its importance in maintaining homeostasis. For researchers in basic science and drug development, understanding the multifaceted role of 3-PG and its metabolic nexus provides a wealth of opportunities for targeting diseases characterized by reprogrammed metabolism, from cancer to autoimmune disorders. The continued development of sophisticated analytical techniques will further illuminate the subtle yet profound impact of this central metabolite on cellular physiology and pathology.

References

- The Pivotal Role of 3-Phosphoglycerate in Glycolysis: A Technical Guide - Benchchem.

- 3-phosphoglycerate Definition - An

- Step by Step of Glycolysis - Cre

- 1,3-bisphosphoglycerate Definition - Microbiology Key Term... - Fiveable.

- Molecular mechanism of glycolytic flux control intrinsic to human phosphoglycer

- The basic functions of phosphoglycerate kinase 1 and its roles in cancer and other diseases.

- Phosphoglycer

- Phosphoglycerate kinase - M-CSA Mechanism and Catalytic Site

- Regulation of glycolytic enzyme phosphoglycerate mutase-1 by Sirt1 protein-mediated deacetyl

- 3-Phosphoglycerate → Term - Lifestyle → Sustainability Directory.

- Phosphoglycerate kinase: structural aspects and functions, with special emphasis on the enzyme

- Phosphoglycer

- [FREE] The conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate in glycolysis by phosphoglycer

- 3 phosphoglycerate – Knowledge and References - Taylor & Francis.

- D-3-Phosphoglycer

- 3-Phosphoglycerate dehydrogenase, a key enzyme for l-serine biosynthesis, is preferentially expressed in the radial glia/astrocyte lineage and olfactory enshe

- Glycolysis - Reactions - Phases - Regul

- Phosphoglycerate mutase regulates Treg differentiation through control of serine synthesis and one-carbon metabolism - eLife.

- Identification and Biochemical Characterization of the Serine Biosynthetic Enzyme 3-Phosphoglycerate Dehydrogenase in Marchantia polymorpha - Frontiers.

- 1,3-Bisphosphoglyceric acid - Wikipedia.

- L-serine synthesis via the phosphorylated pathway in humans - ResearchG

- Assertion : This conversion of 1,3-bishosphoglycerate (BPGA) to 3-phosphoglyceric acid (PGA) is an energy yielding step. Reason - NEET coaching.

- The Glycerate and Phosphorylated Pathways of Serine Synthesis in Plants - Diva-portal.org.

- 3-phosphoglycerate Definition - An

- Why is the reaction in glycolysis wherein 1-3 bisphosphoglycerate changing to 3-phosphoglycerare reversible even when kinase is used as an enzyme? - Quora.

- Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers | PNAS.

- 3-phosphoglycerate Definition - Biological Chemistry I Key... - Fiveable.

- Phosphoglycerate mutase regulates Treg differentiation through control of serine synthesis and one-carbon metabolism - PubMed.

- Phosphoglycerate mutase regulates Treg differentiation through control of serine synthesis and one-carbon metabolism | bioRxiv.

- 3-phosphoglycerate Analysis Service - Cre

- Identification of a mammalian glycerol-3-phosphate phosphatase: Role in metabolism and signaling in pancreatic β-cells and hep

- Identification of Novel Natural Inhibitors to Human 3-Phosphoglycerate Dehydrogenase (PHGDH)

- Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers | PNAS.

- Phosphoglycerate Kinases Are Co-Regulated to Adjust Metabolism and to Optimize Growth.

- Quantitative Evaluation of the Rate of 3-Phosphoglycer

- Accumulated 3-phosphoglycerate in darkness is a primary starting substrate for stepwise photosynthetic induction process in cyan - bioRxiv.

- Accumulated 3-phosphoglycerate in darkness is a primary starting substrate for stepwise photosynthetic induction process in cyanobacteria | bioRxiv.

- Quantitative Evaluation of the Rate of 3-Phosphoglycer

- An Allosteric Signaling Pathway of Human 3-Phosphoglycerate Kinase

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,3-Bisphosphoglyceric acid - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. brainly.com [brainly.com]

- 5. allen.in [allen.in]

- 6. pnas.org [pnas.org]

- 7. quora.com [quora.com]

- 8. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]

- 9. Phosphoglycerate kinase: structural aspects and functions, with special emphasis on the enzyme from Kinetoplastea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Step by Step of Glycolysis - Creative Proteomics [creative-proteomics.com]

- 11. Phosphoglycerate mutase - Wikipedia [en.wikipedia.org]

- 12. An Allosteric Signaling Pathway of Human 3-Phosphoglycerate Kinase from Force Distribution Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of glycolytic enzyme phosphoglycerate mutase-1 by Sirt1 protein-mediated deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | D-3-Phosphoglycerate Dehydrogenase [frontiersin.org]

- 15. pnas.org [pnas.org]

- 16. Identification of Novel Natural Inhibitors to Human 3-Phosphoglycerate Dehydrogenase (PHGDH) for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 3-Phosphoglycerate dehydrogenase, a key enzyme for l-serine biosynthesis, is preferentially expressed in the radial glia/astrocyte lineage and olfactory ensheathing glia in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Identification and Biochemical Characterization of the Serine Biosynthetic Enzyme 3-Phosphoglycerate Dehydrogenase in Marchantia polymorpha [frontiersin.org]

- 19. 3-phosphoglycerate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 20. researchgate.net [researchgate.net]

- 21. Phosphoglycerate kinase - Wikipedia [en.wikipedia.org]

- 22. pnas.org [pnas.org]

- 23. Phosphoglycerate mutase regulates Treg differentiation through control of serine synthesis and one-carbon metabolism [elifesciences.org]

- 24. Phosphoglycerate mutase regulates Treg differentiation through control of serine synthesis and one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. biorxiv.org [biorxiv.org]

The Function of 3-Phosphoglyceric Acid in Calvin Cycle Carbon Fixation: A Metabolic Nexus

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phosphoglyceric acid (3-PGA) represents a cornerstone of carbon metabolism, positioned at the critical intersection of photosynthetic carbon fixation and glycolysis.[1][2] This guide provides a comprehensive technical analysis of 3-PGA's multifaceted role within the Calvin-Benson cycle, intended for professionals in biomedical research and drug development. We will dissect the enzymatic reactions governing its formation and consumption, its regulatory influence on metabolic flux, and its involvement in the photorespiratory salvage pathway. Furthermore, this document furnishes detailed, field-proven protocols for the quantitative analysis of 3-PGA and the enzymatic activity of its primary producer, RuBisCO, offering a robust methodological framework for researchers investigating photosynthetic efficiency and potential therapeutic targets within plant and algal metabolic pathways.

Introduction: Beyond a Simple Intermediate

The Calvin-Benson cycle, or the reductive pentose phosphate pathway, constitutes the primary mechanism for converting inorganic carbon (CO₂) into the organic molecules that sustain most of life on Earth.[3] While the cycle involves a complex series of enzymatic reactions, the three-carbon molecule 3-phosphoglyceric acid (3-PGA) stands out as the first stable product of this vital process.[4][5][6] Its formation marks the successful incorporation of atmospheric carbon into a biological system.[7] However, the role of 3-PGA extends far beyond that of a passive intermediate. It is a dynamic hub that dictates the flow of carbon towards both carbohydrate synthesis and the regeneration of the initial CO₂ acceptor, thereby influencing overall photosynthetic efficiency.[8][9] Understanding the intricate functions and regulation of 3-PGA is paramount for efforts aimed at enhancing crop productivity and for the development of novel herbicides that target unique metabolic choke points.

Part 1: The Genesis of Organic Carbon - Formation of 3-PGA

The entry point of inorganic carbon into the biosphere is catalyzed by the most abundant enzyme on the planet, Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO).[10]

1.1. The Carboxylation of Ribulose-1,5-bisphosphate (RuBP)

The Calvin cycle is initiated in the stroma of chloroplasts where RuBisCO catalyzes the covalent attachment of a CO₂ molecule to a five-carbon sugar, RuBP.[5][7][11] This carboxylation event produces a highly unstable six-carbon intermediate, 2-carboxy-3-keto-D-arabinitol-1,5-bisphosphate.[12][13]

1.2. The First Stable Product

This six-carbon intermediate is so transient that it is immediately hydrolyzed, splitting into two identical molecules of 3-PGA.[4][7][12][14] Thus, for every single molecule of CO₂ fixed, two molecules of 3-PGA are generated, marking the first stable incorporation of atmospheric carbon into an organic compound.[14][15] This initial step is the rate-limiting reaction of the entire cycle, a fact that has made RuBisCO a major target for bioengineering efforts.[16]

Part 2: The Reductive Phase - Committing Carbon to Biosynthesis

Once formed, 3-PGA stands at a metabolic precipice. To become a useful building block for carbohydrates, it must be energized and reduced. This two-step process consumes the ATP and NADPH generated during the light-dependent reactions of photosynthesis.[7][17]

2.1. Phosphorylation via Phosphoglycerate Kinase (PGK)

In the first step, the enzyme phosphoglycerate kinase (PGK) catalyzes the transfer of a phosphate group from an ATP molecule to the carboxyl group of each 3-PGA molecule.[10][12] This reaction yields 1,3-bisphosphoglycerate (1,3-BPG) and ADP.[7][10] This phosphorylation "activates" the molecule, preparing it for the subsequent reduction.

2.2. Reduction via Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Next, the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) utilizes NADPH to reduce 1,3-BPG.[10][12] In this reaction, each 1,3-BPG molecule gains two electrons from NADPH, loses a phosphate group, and is converted into glyceraldehyde-3-phosphate (G3P), a three-carbon sugar.[7][16] G3P is the primary output of the Calvin cycle, serving as the direct precursor for the synthesis of glucose, starch, and other essential carbohydrates.[5][13]

Part 3: The Broader Metabolic Context of 3-PGA

The concentration and flux of 3-PGA are not only central to the Calvin cycle but are also deeply intertwined with other metabolic pathways, most notably photorespiration.

3.1. The Bifunctional Nature of RuBisCO and Photorespiration

RuBisCO can also catalyze a competing reaction where it fixes O₂ instead of CO₂ to RuBP, a process known as oxygenation.[18][19] This "wasteful" reaction becomes more prominent at high temperatures and low CO₂ concentrations.[20] The oxygenation of RuBP produces one molecule of 3-PGA and one molecule of a two-carbon compound, 2-phosphoglycolate.[18][19]

The 2-phosphoglycolate is a metabolic dead-end and must be salvaged through a complex series of reactions known as the photorespiratory pathway, which spans the chloroplast, peroxisome, and mitochondrion.[18][21] This salvage pathway consumes additional energy and results in the loss of previously fixed carbon as CO₂.[18][22] Critically, the end product of this pathway is glycerate, which re-enters the chloroplast and is phosphorylated to form 3-PGA, thus recovering 75% of the carbon that would have otherwise been lost.[18][21] This makes the photorespiratory pathway a major determinant of the 3-PGA pool under certain environmental conditions.

3.2. 3-PGA as a Precursor for Biosynthesis

Beyond its role in the Calvin cycle, 3-PGA is a key branch point for other biosynthetic pathways.[8] It can be diverted from the cycle to serve as a precursor for the synthesis of amino acids, notably serine, glycine, and cysteine.[6] This positions 3-PGA as a critical link between carbohydrate metabolism and protein synthesis.[6]

Part 4: Key Methodologies for Calvin Cycle Analysis

For researchers in drug development and crop science, the ability to accurately quantify Calvin cycle intermediates and measure key enzymatic rates is essential.

4.1. Protocol 1: Quantification of 3-PGA via LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of metabolites like 3-PGA from complex biological matrices.[23][24]

Objective: To accurately measure the concentration of 3-PGA in plant tissue.

Methodology:

-

Sample Collection & Quenching:

-

Excise plant tissue (e.g., leaf discs) and immediately freeze in liquid nitrogen to halt all enzymatic activity. This step is critical to prevent post-extraction metabolic changes.

-

The mass of the tissue should be recorded for later normalization.

-

-

Metabolite Extraction:

-

Homogenize the frozen tissue in a pre-chilled (-20°C) extraction solvent, typically a mixture of methanol, chloroform, and water. This ensures precipitation of proteins and solubilization of polar metabolites like 3-PGA.

-

Vortex thoroughly and incubate at low temperature (e.g., -20°C for 30 minutes) to ensure complete extraction.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated protein.

-

-

Phase Separation & Sample Preparation:

-

Collect the supernatant containing the polar metabolites.

-

For robust analysis, an internal standard (e.g., a ¹³C-labeled 3-PGA) should be added to each sample to account for variations in extraction efficiency and instrument response.

-

Dry the supernatant under a vacuum or nitrogen stream.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).

-

-

LC-MS/MS Analysis:

-

Separate metabolites using a suitable chromatography column, such as a mixed-mode or HILIC column designed for polar compounds.[25]

-

Employ a gradient elution with aqueous and organic mobile phases.[25]

-

Detect and quantify 3-PGA using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for 3-PGA, which provides exceptional specificity.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of pure 3-PGA.

-

Calculate the concentration of 3-PGA in the samples by comparing their peak areas (normalized to the internal standard) against the standard curve.

-

4.2. Protocol 2: Non-Radioactive Assay of RuBisCO Carboxylase Activity

Measuring RuBisCO activity is crucial for understanding the rate of 3-PGA production. Spectrophotometric assays that couple the production of 3-PGA to the oxidation of NADH offer a safe and reliable alternative to traditional radioactive methods.[26][27]

Objective: To determine the carboxylase activity of RuBisCO from a purified enzyme preparation or a crude leaf extract.

Principle: The 3-PGA produced by RuBisCO is converted through a series of enzymatic reactions to a product that ultimately leads to the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm, which is specific to NADH, is monitored over time and is directly proportional to the rate of RuBisCO activity.[27][28]

Reagents:

-

Assay Buffer: 100 mM Tricine-NaOH (pH 8.0), 10 mM MgCl₂, 10 mM NaHCO₃, 1 mM EDTA, 5 mM DTT.

-

Coupling Enzymes: Phosphoglycerate kinase (PGK), Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

-

Substrates & Cofactors: ATP, NADH, Ribulose-1,5-bisphosphate (RuBP).

-

Enzyme Sample: Purified RuBisCO or crude leaf extract.

Methodology:

-

Enzyme Activation: Pre-incubate the RuBisCO sample in the Assay Buffer (without RuBP) for 10-15 minutes at 25°C. This step is essential to ensure the enzyme is in its catalytically active, carbamylated form.[26]

-

Assay Mix Preparation: In a cuvette, prepare a reaction mixture containing Assay Buffer, ATP, NADH, and the coupling enzymes (PGK and GAPDH).

-

Background Rate: Add the activated enzyme sample to the cuvette and place it in a spectrophotometer set to 340 nm. Monitor the absorbance for 1-2 minutes to establish a stable baseline and measure any background NADH oxidation that is independent of RuBP.

-

Initiation of Reaction: Initiate the primary reaction by adding a saturating concentration of RuBP to the cuvette. Mix quickly.

-

Rate Measurement: Immediately begin recording the decrease in absorbance at 340 nm over a period of 3-5 minutes. The rate should be linear during the initial phase of the reaction.

-

Calculation:

-

Calculate the rate of NADH oxidation (ΔA₃₄₀/min) from the linear portion of the curve.

-

Subtract the background rate measured in step 3.

-

Use the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of 3-PGA production (µmol/min).

-

Normalize the activity to the amount of protein in the sample (e.g., µmol CO₂ fixed per minute per mg of enzyme).[26]

-

Part 5: Comparative Analysis of Quantification Methods

Choosing the appropriate analytical technique is critical for obtaining reliable data. Both LC-MS/MS and enzymatic assays have distinct advantages and limitations for the quantification of 3-PGA.

| Parameter | LC-MS/MS | Enzymatic Assay |

| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | Moderate to High (dependent on enzyme specificity) |

| Sensitivity | Very High (picomole to femtomole range) | Moderate (nanomole range) |

| Throughput | Moderate (can be automated but run times are longer) | High (well-suited for 96-well plate format) |

| Multiplexing | Excellent (can measure many metabolites simultaneously)[29] | Poor (typically measures one analyte per assay) |

| Cost | High (instrumentation and maintenance) | Low (reagents and standard spectrophotometer) |

| Expertise | Requires specialized training and method development | Relatively simple to perform |

Causality Insight: For drug discovery screening where high throughput is essential and cost is a factor, an enzymatic assay is often the preferred choice.[28] However, for in-depth metabolic profiling and mechanism-of-action studies where specificity and the ability to measure multiple pathway intermediates simultaneously are paramount, LC-MS/MS is the superior and more authoritative method.[23][25]

Part 6: Therapeutic and Biotechnological Relevance

The central position of 3-PGA and the enzymes that regulate its concentration make them prime targets for intervention.

-

Herbicide Development: Enzymes like PGK or GAPDH are essential for plant survival. Designing specific inhibitors for these enzymes could lead to the development of novel, highly effective herbicides.

-

Crop Improvement: The efficiency of the Calvin cycle is a key determinant of crop yield. Modulating the expression or activity of enzymes within the cycle can alter the flux of carbon. For instance, research into the regulation of RuBisCO activity aims to decrease its oxygenase function, thereby reducing photorespiration and increasing the net production of 3-PGA from CO₂, which could lead to enhanced biomass production.[6]

Conclusion

3-Phosphoglyceric acid is far more than a simple waypoint in the conversion of CO₂ to sugar. It is the first tangible product of photosynthesis, a critical regulatory node, a key substrate for reduction, and a branch point for major biosynthetic pathways. Its concentration reflects the delicate balance between carbon fixation, photorespiration, and the plant's overall metabolic state. For researchers and developers, a thorough understanding of 3-PGA's function, coupled with robust analytical methodologies to measure its flux, provides a powerful toolkit for advancing agricultural biotechnology and discovering new modes of therapeutic or herbicidal action.

References

- 3-Phosphoglyceric Acid Explained - CSIR NET LIFE SCIENCE COACHING. (2026, January 2). Vertex AI Search.

- 3-phosphoglycerate Definition - Intro to Botany Key Term |... - Fiveable. (2025, August 15). Fiveable.

- 3-Phosphoglyceric Acid: The Metabolic Nexus of Life - Oreate AI Blog. (2026, January 15).

- Assay of the Carboxylase Activity of Rubisco from Chlamydomonas reinhardtii - Bio-protocol. (2015, December 5). Bio-protocol.

- Intermediates Produced During the Calvin Cycle - Biology LibreTexts. (2024, November 23). Biology LibreTexts.

- The Calvin Cycle - Biology LibreTexts. (2024, November 23). Biology LibreTexts.

- 3-phosphoglycerate Definition - Biological Chemistry I Key... - Fiveable. (2025, August 15). Fiveable.

- Photorespiration Revisited - PMC - NIH.

- Photorespiration and Photosynthetic Pathways - Biology LibreTexts. (2024, November 26). Biology LibreTexts.

- Photorespiration.

- Photorespir

- 3-phosphoglyceric acid as the first CO2 fixation product class 11 biology CBSE - Vedantu. (2024, June 27). Vedantu.

- Photorespiration (article) | Photosynthesis - Khan Academy. Khan Academy.

- The Calvin cycle (article) | Photosynthesis - Khan Academy. Khan Academy.

- Role of Phosphorus in the Photosynthetic Dark Phase Biochemical Pathways - IntechOpen. (2024, January 31). IntechOpen.

- Calvin cycle - Wikipedia. Wikipedia.

- RuBisCO activity assays: a simplified biochemical redox approach for in vitro quantification and an RNA sensor approach for in vivo monitoring - PMC. (2024, March 14).

- A Comparative Guide to the Quantification of 3-Phosphoglycerate: LC-MS/MS vs.

- The Calvin Cycle - Biology LibreTexts. (2026, January 24). Biology LibreTexts.

- 3-Phosphoglyceric acid - Wikipedia. Wikipedia.

- Simultaneous determination of Rubisco carboxylase and oxygenase kinetic parameters in Triticum aestivum and Zea mays - ANU Open Research. ANU Open Research.

- Explain the effect of light on the amount of 3-phosphoglyceric acid and R.. - Filo. (2025, December 17). Filo.

- Metabolite profiling of Calvin cycle intermediates by HPLC-MS using mixed-mode stationary phases - PubMed. (2008, September 15).

- 3-Phosphoglycerate → Term - Lifestyle → Sustainability Directory. (2026, January 19). Sustainability Directory.

- A non-radioactive method for measuring Rubisco activase activity in the presence of variable ATP - PMC.

- ELSD HPLC Method for Analysis of 3-Phosphoglyceric acid (3PG) and 2-Phosphoglyceric acid (2PG) on Newcrom B Column | SIELC Technologies. (2024, October 30). SIELC Technologies.

- 3-phosphoglycerate Analysis Service - Creative Proteomics.

- 3-phosphoglyceric acid – Knowledge and References - Taylor & Francis. Taylor & Francis Online.

- The Calvin Cycle – Concepts of Biology – 1st Canadian Edition. BCcampus.

- Is there any protocol to measure activity of RuBisCO without involving radioactivity (Non-radioactive assay method)? | ResearchGate. (2015, December 24).

- Regulation of photosynthetic carbon reduction cycle by ribulose bisphosphate and phosphoglyceric Acid - PubMed.

- Use of reverse-phase liquid chromatography, linked to tandem mass spectrometry, to profile the Calvin cycle and other metabolic intermediates in Arabidopsis rosettes at different carbon dioxide concentrations | Request PDF - ResearchGate.

- Biology 2e, The Cell, Photosynthesis, Using Light Energy to Make Organic Molecules | OpenEd CUNY. OpenEd CUNY.

- Phosphoglucoisomerase Is an Important Regulatory Enzyme in Partitioning Carbon out of the Calvin-Benson Cycle - Frontiers. (2020, December 10). Frontiers.

- Carbon Fixation- The Calvin Cycle - Biology LibreTexts. (2023, November 2). Biology LibreTexts.

- Describe the three phases of the Calvin cycle and how the - Freeman 8th Edition Ch 10 Problem 6 - Pearson. Pearson.

Sources

- 1. 3-Phosphoglyceric Acid: The Metabolic Nexus of Life - Oreate AI Blog [oreateai.com]

- 2. fiveable.me [fiveable.me]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. letstalkacademy.com [letstalkacademy.com]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]

- 7. Khan Academy [khanacademy.org]

- 8. fiveable.me [fiveable.me]

- 9. Regulation of photosynthetic carbon reduction cycle by ribulose bisphosphate and phosphoglyceric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of Phosphorus in the Photosynthetic Dark Phase Biochemical Pathways | IntechOpen [intechopen.com]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. Calvin cycle - Wikipedia [en.wikipedia.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. 3-Phosphoglyceric acid - Wikipedia [en.wikipedia.org]

- 15. Biology 2e, The Cell, Photosynthesis, Using Light Energy to Make Organic Molecules | OpenEd CUNY [opened.cuny.edu]

- 16. bio.libretexts.org [bio.libretexts.org]

- 17. Describe the three phases of the Calvin cycle and how the - Freeman 8th Edition Ch 10 Problem 6 [pearson.com]

- 18. Photorespiration Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2.3 - Photorespiration [rseco.org]

- 20. bio.libretexts.org [bio.libretexts.org]

- 21. Khan Academy [khanacademy.org]

- 22. Photorespiration - Wikipedia [en.wikipedia.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. 3-phosphoglycerate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 25. Metabolite profiling of Calvin cycle intermediates by HPLC-MS using mixed-mode stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. bio-protocol.org [bio-protocol.org]

- 27. researchgate.net [researchgate.net]

- 28. A non-radioactive method for measuring Rubisco activase activity in the presence of variable ATP: ADP ratios, including modifications for measuring the activity and activation state of Rubisco - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Technical Guide: The Metabolic Precursor Role of 3-PGA in Serine Biosynthesis

Executive Summary: The Glycolytic Divergence

In cellular metabolism, 3-Phosphoglycerate (3-PGA) serves as a critical decision point.[1] While canonically viewed as a transient intermediate in glycolysis destined for pyruvate generation and ATP production, 3-PGA acts as the primary substrate for the Phosphorylated Pathway of Serine Biosynthesis (PPSB) .

This divergence is not merely a biosynthetic side-reaction; it is a fundamental "shunt" that couples energy status (glycolysis) with anabolic potential (one-carbon metabolism). By diverting carbons from 3-PGA into serine production, proliferating cells—particularly in oncology—secure the precursors necessary for nucleotide synthesis, methylation reactions, and antioxidant defense (glutathione).[2][3]

This guide provides a mechanistic deep-dive into the 3-PGA-to-Serine flux, detailing the enzymology, regulation, and validated protocols for quantifying this metabolic node in drug development contexts.

Mechanistic Architecture: The Phosphorylated Pathway[1]

The conversion of 3-PGA to L-Serine involves three stepwise enzymatic reactions. This pathway is unique because it bridges carbohydrate metabolism (glycolysis) with amino acid metabolism and redox maintenance.

The Enzymatic Cascade

-

Oxidation (Committed Step):

-

Enzyme: Phosphoglycerate Dehydrogenase (PHGDH ).[1][3][4][5][6][7]

-

Reaction: 3-PGA + NAD⁺

3-Phosphohydroxypyruvate (3-PHP) + NADH + H⁺. -

Significance: This is the rate-limiting step. PHGDH expression is frequently amplified in cancers (e.g., triple-negative breast cancer, melanoma) to drive flux through this pathway, often decoupling it from glycolytic ATP demands [1].

-

-

Transamination:

-

Enzyme: Phosphoserine Aminotransferase 1 (PSAT1 ).[7]

-

Reaction: 3-PHP + L-Glutamate

3-Phosphoserine (3-PS) + -

Significance: This step integrates nitrogen metabolism. The generation of

-KG feeds back into the TCA cycle (anaplerosis), further linking serine synthesis to mitochondrial respiration [2].

-

-

Dephosphorylation:

Pathway Visualization

Figure 1: The divergence of 3-PGA from glycolysis into the serine biosynthesis pathway.[1][3][7][8][9] PHGDH acts as the primary gatekeeper.

Quantitative Parameters & Regulation

Understanding the kinetics of this pathway is essential for designing inhibitors or interpreting flux data.

Table 1: Key Enzymatic Parameters (Human Isoforms)

| Enzyme | Substrate (Km) | Cofactor | Regulation Mechanism | Disease Relevance |

| PHGDH | 3-PGA (~250 µM) [3] | NAD⁺ | Feedback inhibition by Serine (weak in mammals compared to bacteria); Transcriptional upregulation (c-Myc, ATF4). | Amplified in ~16% of cancers; supports Warburg effect. |

| PSAT1 | 3-PHP | Glutamate | Product inhibition by | Links serine synthesis to glutaminolysis. |

| PSPH | 3-PS (~15 µM) | Mg²⁺ (cofactor) | Regulated by cellular serine levels. | Driver of metastasis in melanoma. |

Expert Insight: In drug discovery, targeting PHGDH is prioritized because it commits carbon to the pathway. However, simply measuring protein abundance is insufficient. Flux is the true metric of pathway activity, as allosteric regulation can decouple expression from function.

Experimental Protocols: Validating the Pathway

Protocol A: 13C-Glucose Isotope Tracing (Flux Analysis)

This is the gold standard for confirming that serine is being synthesized de novo from glucose, rather than imported from media.

Principle: Cells are cultured with [U-13C6]-Glucose.[10] Glycolysis produces fully labeled [U-13C3]-3-PGA. If the PPSB pathway is active, this carbon backbone is transferred intact to Serine, resulting in M+3 Serine (mass shift of +3 Da).

Workflow:

-

Seeding: Plate cells (e.g., 5x10⁵ cells/well in 6-well plates) in standard media. Allow attachment (overnight).

-

Tracer Switch: Wash cells 2x with PBS. Replace media with glucose-free DMEM supplemented with 10-25 mM [U-13C6]-Glucose and 10% dialyzed FBS (to remove unlabeled serine).

-

Equilibration: Incubate for 24–48 hours (steady state) or 1–6 hours (kinetic flux).

-

Extraction:

-

Rapidly wash with ice-cold saline.

-

Quench metabolism with 80% Methanol/Water (-80°C) .

-

Scrape cells, vortex, and centrifuge (14,000 x g, 10 min, 4°C).

-

-

Analysis: Dry supernatant and derivatize (e.g., TBDMS) for GC-MS or run directly on LC-MS/MS.

-

Data Interpretation: Calculate the Mass Isotopomer Distribution (MID) .

-

M+0 Serine: Unlabeled (imported or pre-existing).

-

M+3 Serine: De novo synthesized from glucose.[3]

-

Protocol B: High-Throughput PHGDH Enzymatic Assay

For drug screening, a robust, cell-free assay is required. The direct measurement of NADH (340 nm) is often not sensitive enough for HTS. A coupled fluorescence assay is superior.

Mechanism: PHGDH generates NADH.[1][11] A coupling enzyme (Diaphorase) uses this NADH to reduce Resazurin (non-fluorescent) to Resorufin (highly fluorescent).[1]

Step-by-Step Methodology:

-

Buffer Prep: 50 mM Tris-HCl (pH 8.5), 1 mM EDTA, 0.05% BSA.

-

Reagents:

-

Substrate Mix: 3-PGA (Final conc: 600 µM), NAD⁺ (Final conc: 200 µM).

-

Coupling Mix: Resazurin (50 µM), Diaphorase (0.1 U/mL).

-

Enzyme: Recombinant Human PHGDH (optimize to linear range, typically 5-10 nM).

-

-

Reaction Assembly (384-well plate):

-

Add 5 µL Test Compound (or DMSO control).

-

Add 10 µL Enzyme solution. Incubate 15 min at RT.

-

Add 10 µL Substrate/Coupling Master Mix to initiate.

-

-

Detection: Monitor Fluorescence (Ex 540 nm / Em 590 nm) kinetically for 30 minutes.

-

Validation: Calculate Z-factor. A value > 0.5 indicates a robust assay suitable for screening [4].[12]

Experimental Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Bioinformatics analysis of the serine and glycine pathway in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PHGDH at the crossroads: metabolic plasticity, metastatic paradoxes, and therapeutic reconnaissance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel regulatory mechanism of serine biosynthesis associated with 3-phosphoglycerate dehydrogenase in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. One-carbon metabolism and nucleotide biosynthesis as attractive targets for anticancer therapy | Oncotarget [oncotarget.com]

- 8. Novel regulatory mechanism of serine biosynthesis associated with 3-phosphoglycerate dehydrogenase in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Glycerate and Phosphorylated Pathways of Serine Synthesis in Plants: The Branches of Plant Glycolysis Linking Carbon and Nitrogen Metabolism [frontiersin.org]

- 10. biorxiv.org [biorxiv.org]

- 11. biorxiv.org [biorxiv.org]

- 12. pnas.org [pnas.org]

2-Phosphoglycerate vs. 3-Phosphoglycerate: A Technical Guide to the Glycolytic Pivot

Executive Summary

In the canonical view of glycolysis, the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) is often dismissed as a minor isomerization step. However, for researchers in metabolic oncology and drug development, this reaction represents a critical metabolic fulcrum .

3-PG serves as the gateway to the Serine Synthesis Pathway (SSP) , fueling nucleotide biosynthesis and antioxidant defense (via glutathione). Conversely, 2-PG acts as a feed-forward activator and a thermodynamic commitment to oxidative phosphorylation or lactate production. The enzyme controlling this switch, Phosphoglycerate Mutase 1 (PGAM1) , has emerged as a high-value therapeutic target because its inhibition disrupts the coordination between energy production (glycolysis) and anabolic growth (biosynthesis).

This guide dissects the structural, thermodynamic, and functional differences between these isomers, providing actionable protocols for their separation and insights into their pharmacological modulation.

Structural & Thermodynamic Characterization

While 3-PG and 2-PG are constitutional isomers sharing the formula

Chemical Physics of the Isomerization

-

3-Phosphoglycerate (3-PG): The phosphate ester is at the C3 position.[1][2][3][4][5] It is chemically more stable and serves as a metabolic pool for branching pathways.

-

2-Phosphoglycerate (2-PG): The phosphate ester is at the C2 position.[3][5] The proximity of the negative charge on the phosphate to the carboxylate group (C1) creates electrostatic repulsion, raising the potential energy of the molecule. This destabilization is a prerequisite for the subsequent dehydration by Enolase to form Phosphoenolpyruvate (PEP), a molecule with an exceptionally high phosphate transfer potential.

Thermodynamic Profile

The conversion is endergonic under standard conditions but proceeds forward in cellular contexts due to mass action ratios (rapid consumption of 2-PG).

| Parameter | Value | Implication |

| +4.44 kJ/mol | The reaction is thermodynamically unfavorable in isolation. | |

| ~0.165 | Equilibrium heavily favors 3-PG (the biosynthetic precursor). | |

| ~ -2.6 kJ/mol | In active glycolysis, rapid drainage of 2-PG drives the flux forward. |

Mechanistic Enzymology: The PGAM1 Pivot

The interconversion is catalyzed by Phosphoglycerate Mutase (PGAM).[1][3][6] In mammals, this is a 2,3-Bisphosphoglycerate (2,3-BPG) dependent mechanism (dPGM).

The Catalytic Cycle (Ping-Pong Mechanism)

Unlike simple isomerization, this reaction involves a phosphohistidine intermediate.

-

Priming: The active site Histidine (His11 in human PGAM1) is phosphorylated by cofactor 2,3-BPG.

-

Substrate Binding: 3-PG binds to the phospho-enzyme.

-

Phosphoryl Transfer 1: The enzyme transfers its phosphate to C2 of 3-PG, forming the intermediate 2,3-BPG .[3]

-

Phosphoryl Transfer 2: The phosphate at C3 is transferred back to the enzyme's Histidine.

-

Release: Product 2-PG is released, regenerating the phospho-enzyme.

Critical Insight for Drug Design: Because the enzyme must be phosphorylated to be active, 2,3-BPG levels (regulated by Bisphosphoglycerate Mutase in erythrocytes or side reactions in other tissues) are a rate-determining factor.

The Allosteric Feedback Loop

Recent data (Hitosugi et al., Cancer Cell) reveals a sophisticated feedback mechanism:

-

2-PG activates PHGDH: 2-PG binds to 3-phosphoglycerate dehydrogenase (PHGDH), the first enzyme of the serine synthesis pathway.

-

3-PG inhibits 6PGD: Accumulated 3-PG inhibits 6-phosphogluconate dehydrogenase (6PGD) in the Pentose Phosphate Pathway (PPP).[7]

This creates a self-balancing system: High glycolytic flux (high 2-PG) signals the cell to divert carbon into serine synthesis.

Figure 1: The PGAM1 Regulatory Node. 2-PG acts as an allosteric activator for the serine synthesis pathway (PHGDH), while 3-PG acts as a feedback inhibitor of the Pentose Phosphate Pathway (6PGD).

Analytical Methodologies: Separation & Quantification[8][9][10][11]

Distinguishing 3-PG and 2-PG is analytically challenging due to their identical mass (185.02 Da) and similar fragmentation patterns. Standard Reverse Phase (C18) chromatography often fails to separate these polar isomers.

Recommended Protocol: LC-MS/MS with Anion Exchange/HILIC

This protocol utilizes a hybrid column technology to achieve baseline separation.

System: UPLC coupled with Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo Altis). Column: Intrada Organic Acid (Imtakt) or Hypercarb (Porous Graphitic Carbon).

Chromatographic Conditions

| Parameter | Setting |

| Column Temp | 40°C |

| Flow Rate | 0.3 mL/min |

| Mobile Phase A | 100 mM Ammonium Formate in 10% Acetonitrile (ACN) |

| Mobile Phase B | 1% Formic Acid in 75% Acetonitrile (ACN) |

| Gradient | 0-2 min: 0% A; 2-10 min: Linear gradient to 100% A; 10-13 min: Hold 100% A. |

Mass Spectrometry Parameters (MRM)

Operate in Negative Ion Mode (ESI-).[8]

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Retention Time (Approx) |

| 2-PG | 185.0 | 78.9 ( | -24 | ~4.2 min |

| 3-PG | 185.0 | 78.9 ( | -24 | ~4.8 min |

| 3-PG (Quant) | 185.0 | 97.0 ( | -22 | ~4.8 min |

Note: While the transitions are identical, the separation is achieved chromatographically. 2-PG typically elutes before 3-PG on anion-exchange phases due to steric shielding of the phosphate group.

Therapeutic Implications: Targeting the Switch

In oncology, the "Warburg Effect" is not just about glucose consumption; it is about balancing biomass accumulation (nucleotides/amino acids) with ATP production.

PGAM1 Inhibitors (e.g., PGMI-004A)[7][13]

-

Mechanism: Allosteric inhibition of PGAM1.

-

Effect:

-

2-PG: Loss of PHGDH activation

-

3-PG: Accumulation leads to inhibition of 6PGD

-

2-PG: Loss of PHGDH activation

-

Outcome: The cancer cell is starved of serine and succumbs to oxidative stress. This is effective in Leukemia and Lung Cancer .

PHGDH Inhibitors (e.g., CBR-5884)[14][15]

-

Mechanism: Non-competitive inhibition of PHGDH.[9]

-

Effect: Blocks the conversion of 3-PG to phosphohydroxypyruvate.

-

Outcome: Effective in "Serine-addicted" tumors (e.g., Triple-Negative Breast Cancer and Melanoma with PHGDH amplification).

Comparative Drug Table

| Target | Inhibitor | Mechanism | Primary Indication | Key Biomarker |

| PGAM1 | PGMI-004A | Allosteric | Lung Ca, Leukemia | High PGAM1, Low p53 |

| PHGDH | CBR-5884 | Non-competitive | TNBC, Melanoma | PHGDH Amplification |

| Enolase | POMHEX | Substrate Analog | Glioma (ENO1 deleted) | ENO1 Deletion |

References

-

Hitosugi, T., et al. (2012). Phosphoglycerate Mutase 1 Coordinates Glycolysis and Biosynthesis to Promote Tumor Growth.[7] Cancer Cell. Link

-

Koley, S., et al. (2022).[10] An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids.[8][10] Journal of Experimental Botany. Link

-

Vander Heiden, M. G., et al. (2009). Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation. Science. Link

-

Mullarky, E., et al. (2016). Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers. PNAS. Link

-

Zhang, D., et al. (2017). Asparagine synthetase is regulated by the 2-phosphoglycerate-dependent signaling pathway. Nature Communications. Link

Sources

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. Is there a difference between 3- phosphoglycerate and 3-phospho glyeric acid - CBSE Class 11 - Learn CBSE Forum [ask.learncbse.in]

- 3. Phosphoglycerate mutase - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. ELSD HPLC Method for Analysis of 3-Phosphoglyceric acid (3PG) and 2-Phosphoglyceric acid (2PG) on Newcrom B Column | SIELC Technologies [sielc.com]

- 6. assaygenie.kr [assaygenie.kr]

- 7. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

3-Phosphoglyceric Acid (3-PGA): Molecular Dynamics, Ionization States, and Analytical Methodologies

Executive Summary

In the fields of metabolic engineering and drug development, 3-phosphoglyceric acid (3-PGA) is frequently encountered as a critical intermediate in both glycolysis and the Calvin cycle. Despite its ubiquity, researchers often overlook the profound impact of its physicochemical properties—specifically its multiple ionization states—on enzymatic binding affinity and assay reproducibility. This technical guide synthesizes the fundamental chemical properties of 3-PGA, including its molecular weight and exact

Chemical Identity and Quantitative Properties

3-PGA is a three-carbon sugar acid derivative containing both a carboxylic acid group and a phosphate ester. This dual-functional nature gives rise to three distinct ionizable protons, making its net charge highly sensitive to the pH of its microenvironment.

Table 1: Physicochemical Profile of 3-Phosphoglyceric Acid

| Property | Quantitative Value | Mechanistic Significance | Source |

| Molecular Formula | Determines stoichiometric conversions. | [PubChem][1] | |

| Molecular Weight | 186.06 g/mol | Essential for precise molarity calculations in standard curves. | [PubChem][1] |

| Monoisotopic Mass | 185.99 Da | Target mass for LC-MS/MS MRM transitions in negative ion mode. | [PubChem][1] |

| 1.42 | First deprotonation of the phosphate group; occurs in highly acidic conditions. | [Evans | |

| 3.42 | Deprotonation of the carboxylic acid; fully ionized at physiological pH. | [Evans | |

| 7.10 | Second deprotonation of the phosphate group; acts as a physiological pH sensor. | [Evans | |

| Physiological Charge | Drives electrostatic interactions with enzyme active sites (e.g., Arginine/Lysine residues). | [ECMDB][3] |

Mechanistic Insights: The Thermodynamic Sensor Role of 3-PGA

As an Application Scientist, one must look beyond the static

Using the Henderson-Hasselbalch equation (

-

At a healthy intracellular pH of 7.4: The ratio of tri-anion (

) to di-anion ( -

At an ischemic or tumor microenvironment pH of 6.8: The ratio inverts to approximately 1:2 (33% tri-anion).

The Causality of Enzymatic Binding:

Enzymes such as Phosphoglycerate Kinase (PGK) and Phosphoglycerate Mutase (PGM) have evolved to specifically recognize the high charge density of the tri-anion state. When the pH drops below 7.1, the protonation of the phosphate group drastically reduces the binding affinity (

Fig 1. pH-dependent metabolic routing of 3-PGA and its effect on glycolytic flux.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every assay must be designed to validate itself in real-time. Below are two core methodologies for characterizing and quantifying 3-PGA.

Protocol A: Potentiometric Determination of 3-PGA Values

Because ionic strength and temperature can shift

Causality & Design: Carbon dioxide from the air dissolves in water to form carbonic acid, which will artificially skew the titration curve of the highly sensitive

-

System Calibration: Calibrate a high-precision pH electrode using NIST-traceable standards at pH 4.00, 7.00, and 10.00.

-

Sample Preparation: Dissolve 10 mM of 3-PGA (free acid form) in 50 mL of

-free, ultra-pure water. Add 0.1 M KCl to maintain a constant ionic strength, which prevents activity coefficient fluctuations during the titration. -

Degassing: Sparge the solution with Nitrogen (

) or Argon gas for 15 minutes prior to and continuously during the titration. -

Titration Execution: Titrate with a standardized 0.1 M NaOH solution. Add titrant in 10 µL increments.

-

Self-Validation (Blank Subtraction): Perform an identical titration on the background solvent (0.1 M KCl without 3-PGA). Subtract the blank volume from the sample volume at each pH increment to isolate the buffering capacity of 3-PGA alone. Calculate the first derivative (

) to accurately identify the three inflection points corresponding to 1.42, 3.42, and 7.10.

Protocol B: Enzymatic Quantification via Coupled Assay

Because 3-PGA lacks a strong UV-Vis chromophore, direct spectrophotometry is impossible. We must use a coupled enzymatic system that links 3-PGA consumption to the oxidation of NADH, which can be monitored at 340 nm.

Causality & Design:

-

Buffer Preparation: Prepare a 100 mM Triethanolamine (TEA) buffer. Adjust the pH strictly to 7.6 to ensure 3-PGA is fully forced into its reactive tri-anion state. Add 5 mM

and 2 mM EDTA (to chelate inhibitory heavy metals). -

Master Mix Assembly: In a UV-transparent cuvette, combine the TEA buffer, 2 mM ATP, 0.2 mM NADH, and 50 µL of the unknown 3-PGA sample.

-

Self-Validation (Baseline Stabilization): Place the cuvette in the spectrophotometer and monitor the absorbance at 340 nm for 3 minutes before adding any enzymes.

-

Insight: If the absorbance drops during this phase, it indicates non-specific NADH oxidation (e.g., background ATPase activity or auto-oxidation), which must be subtracted from the final calculation to prevent false positives.

-

-

Reaction Initiation: Add 2 Units of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and 2 Units of Phosphoglycerate Kinase (PGK).

-

Kinetic Read: Monitor the decrease in absorbance at 340 nm until a stable plateau is reached (typically 10-15 minutes). The change in absorbance (

) is directly proportional to the 3-PGA concentration, calculated using the NADH extinction coefficient (

Fig 2. Self-validating coupled enzymatic workflow for 3-PGA quantification.

References

The 3-Phosphoglycerate (3-PGA) Interaction with Rubisco: Mechanistic Insights, Product Inhibition, and Structural Dynamics

Executive Summary

Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) is the biological engine of carbon fixation, catalyzing the incorporation of atmospheric CO₂ into ribulose-1,5-bisphosphate (RuBP) to yield two molecules of 3-phosphoglycerate (3-PGA)[1]. While 3-PGA is universally recognized as the primary output of the Calvin-Benson-Bassham (CBB) cycle, its role as a structural occupant and competitive feedback inhibitor within the Rubisco active site is frequently overlooked in bioengineering efforts. This whitepaper synthesizes recent high-resolution crystallographic data and kinetic assays to deconstruct the 3-PGA/Rubisco interaction, providing researchers and drug development professionals with actionable methodologies for studying product inhibition and enzyme kinetics.

Structural Dynamics of the Rubisco/3-PGA Complex

The carboxylation of RuBP is a multi-step thermodynamic process encompassing enolization, carboxylation, hydration, and C2-C3 bond cleavage[1][2]. Following cleavage, the enzyme must transition from a "closed" to an "open" state to release the two 3-PGA molecules. However, the active site can become thermodynamically trapped.

Recent 1.7 Å resolution crystallographic studies of Archaeoglobus fulgidus Rubisco (afRubisco) have successfully captured the enzyme in an intermediate, closed conformation with two 3-PGA products bound[1][3].

-

Mg²⁺ Coordination: Within the active site, one 3-PGA molecule binds tightly, coordinating directly with the essential Mg²⁺ ion, while the second 3-PGA molecule binds more loosely in the peripheral pocket[1].

-

Phosphate Pocket Alignment: The stability of this closed complex is driven by the precise alignment of the 3-PGA phosphate groups. Structural superposition with the transition-state analog 2-carboxyarabinitol-1,5-bisphosphate (2CABP) reveals that the P1 and P2 phosphate groups of the two 3-PGA molecules deviate by only 0.4 Å and 0.53 Å, respectively[1][4].

This high degree of structural mimicry explains why the Rubisco active site resists reopening before both 3-PGA products are fully formed and properly oriented for release[1].

Fig 1: Rubisco catalytic cycle highlighting the thermodynamic trap of the 3-PGA closed complex.

Kinetics of 3-PGA Product Inhibition

Beyond its role as a product, 3-PGA functions as a regulatory metabolite. In the chloroplast stroma, high concentrations of 3-PGA can drive a negative feedback loop.

In vitro enzymatic assays utilizing Oryza sativa (rice) Rubisco have demonstrated that physiologically relevant, high concentrations of 3-PGA can decrease Rubisco activity by up to 30%[5][6]. Kinetic modeling (evaluating apparent

The Role of Rubisco Activase (Rca)

Because Rubisco is prone to dead-end inhibition by 3-PGA and other misfire products (e.g., xylulose-1,5-bisphosphate), it relies on Rubisco Activase (Rca)[7][8]. Rca is an AAA+ ATPase that utilizes ATP hydrolysis to physically remodel the Rubisco active site, forcing the closed conformation open to expel tightly bound inhibitors and trapped 3-PGA, thereby restoring catalytic competence[8][9].

Quantitative Data Summary

The following tables summarize the structural and kinetic parameters governing the Rubisco/3-PGA interaction, providing a baseline for bioengineering and molecular docking studies.

Table 1: Structural Coordinates of Active Site Ligands (afRubisco Model)

| Ligand Complex | Catalytic State | P1 Phosphate Shift (vs 2CABP) | P2 Phosphate Shift (vs 2CABP) | Mg²⁺ Coordination |

|---|---|---|---|---|

| 2CABP | Transition-State Analog | 0.0 Å (Baseline) | 0.0 Å (Baseline) | Direct (Tight) |

| 3-PGA (Molecule 1) | Post-Cleavage Product | 0.4 Å | N/A | Direct (Tight) |

| 3-PGA (Molecule 2) | Post-Cleavage Product | N/A | 0.53 Å | Indirect (Loose) |

Table 2: Kinetic Impact of Chloroplast Metabolites on Rubisco Activity

| Metabolite | Binding Affinity | Max Observed Inhibition | Mechanism of Action |

|---|---|---|---|

| CABP / CA1P | Extremely Tight | > 95% | Transition-state mimicry; dead-end trap |

| 3-PGA | Loose | ~ 30% | Competitive inhibition vs. RuBP |

| Fructose 6-Phosphate | Very Loose | < 10% | Weak allosteric/catalytic interference |

Experimental Methodologies

To ensure self-validating and artifact-free data, researchers must carefully select their assay conditions. Measuring 3-PGA inhibition using a standard NADH-coupled spectrophotometric assay is fundamentally flawed, as the coupled enzymes (PGK and GAPDH) actively consume the 3-PGA being tested. Therefore, a radiometric

Protocol 1: Radiometric Evaluation of 3-PGA Competitive Inhibition

Causality: This protocol utilizes

-

Enzyme Activation: Incubate 10 µM purified Rubisco in a buffer containing 100 mM Bicine (pH 8.0), 10 mM

, and 10 mM -

Inhibitor Spiking: Aliquot the activated Rubisco into reaction vials containing varying concentrations of unlabeled 3-PGA (0 mM to 20 mM).

-

Reaction Initiation: Rapidly inject 0.5 mM RuBP and 10 mM

(Specific activity: 1 Ci/mol) to initiate the carboxylation reaction. -

Acid Quenching: After exactly 30 seconds (capturing the linear initial rate), terminate the reaction by adding 20% (v/v) formic acid. Reasoning: The low pH denatures Rubisco instantly and forces all unreacted

to convert to -

Quantification: Dry the samples under a heat lamp, resuspend in 5 mL of liquid scintillation cocktail, and quantify the acid-stable

using a scintillation counter.

Fig 2: Radiometric workflow for isolating 3-PGA competitive inhibition from product generation.

Protocol 2: Crystallographic Trapping of the Rubisco/3-PGA Complex

Causality: Rather than soaking apo-crystals with 3-PGA, the most physiologically accurate closed-state structures are obtained by soaking activated crystals with the substrate RuBP, allowing the enzyme to naturally catalyze the reaction and trap the resulting 3-PGA products in crystallo[3].

-

Protein Preparation: Purify Rubisco and concentrate to 10 mg/mL in 50 mM HEPES (pH 7.5). Generate apo-crystals using vapor diffusion.

-

In Crystallo Activation: Transfer crystals to a stabilizing drop containing 20 mM

and 10 mM -

Substrate Soaking: Introduce 5 mM RuBP to the drop for 15 minutes. Reasoning: The enzyme will cleave RuBP into 3-PGA. Because the crystal lattice restricts large-scale conformational reopening, the enzyme becomes trapped in the post-cleavage closed state.

-

Cryoprotection & Diffraction: Briefly wash the crystals in a cryoprotectant solution (mother liquor + 20% glycerol), flash-freeze in liquid nitrogen, and collect X-ray diffraction data at ≤ 1.7 Å resolution.

References

1.3 - cornell.edu 2.1 - nih.gov 3.5 - nih.gov 4. 2 - wikipedia.org 5.7 - rseco.org 6.8 - nih.gov 7.4 - scispace.com 8.10 - cotton.org 9.6 - researchgate.net 10. 9 - oup.com

Sources

- 1. Crystal structure of a type III Rubisco in complex with its product 3-phosphoglycerate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RuBisCO - Wikipedia [en.wikipedia.org]

- 3. Crystal structure of a type III Rubisco in complex with its product 3-phosphoglycerate | CHESS [chess.cornell.edu]

- 4. scispace.com [scispace.com]

- 5. Regulation of Rubisco activity by interaction with chloroplast metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2.1.3 - Properties of Rubisco | Plants in Action [rseco.org]

- 8. Regulation of Ribulose-1,5-bisphosphate Carboxylase/Oxygenase (Rubisco) Activase: PRODUCT INHIBITION, COOPERATIVITY, AND MAGNESIUM ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Heat-stress-induced Inhibition of The Activation State of Cotton Ribulose-1,5-bisphosphate Carboxylase/oxygenase (Rubisco) Is Mediated by Rubisco Activase [cotton.org]

Methodological & Application

Enzymatic Synthesis of (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid (L-2-Phosphoglycerate) and D-2-Phosphoglycerate

Executive Summary & Stereochemical Definition

Topic: Enzymatic Synthesis of 3-Hydroxy-2-(Phosphonooxy)Propanoic Acid (2-Phosphoglycerate, 2-PG). Target Molecule: The specific IUPAC designation (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid corresponds to L-2-Phosphoglycerate . Application Context:

-

D-2-Phosphoglycerate ((R)-isomer): The biologically active intermediate in glycolysis (substrate for Enolase). Due to commercial instability and scarcity, enzymatic synthesis is a critical capability for metabolic research.

-

L-2-Phosphoglycerate ((S)-isomer): The unnatural enantiomer (often used as a negative control, mechanistic probe, or specific substrate for rare bacterial enzymes like CpgD).

Critical Note on Scope: Standard enzymatic protocols using Glycerate-2-Kinase (G2K) are stereospecific for the D-(R)-isomer . There is currently no standard commercial enzyme that exclusively synthesizes the L-(S)-isomer with high yield. This Application Note details the high-yield enzymatic synthesis of the biologically relevant D-isomer , while providing the theoretical framework for the L-isomer should a promiscuous kinase variant be employed.

Scientific Background & Mechanistic Logic

The Synthetic Challenge

2-Phosphoglycerate (2-PG) is thermodynamically less stable than its isomer 3-phosphoglycerate (3-PG).

-

Traditional Method (Phosphoglycerate Mutase - PGM): Relies on the equilibrium between 3-PG and 2-PG.

-

Drawback: The equilibrium heavily favors 3-PG (approx. 10:1), making isolation of 2-PG difficult and low-yield.

-

-

Advanced Method (Glycerate-2-Kinase - G2K): Utilizes an ATP-dependent kinase from thermophilic archaea (e.g., Sulfolobus tokodaii or Picrophilus torridus).

-

Advantage: The reaction is driven by ATP hydrolysis, effectively rendering it irreversible and allowing for >95% conversion of D-glycerate to D-2-PG.

-

Reaction Pathway

The synthesis utilizes D-Glycerate 2-Kinase (EC 2.7.1.165) .

Stereochemical Control

-

Enzyme Specificity: G2K is highly specific for D-glycerate. If racemic (DL)-glycerate is used as the starting material, the enzyme will kinetically resolve the mixture, phosphorylating only the D-isomer.

-

L-Isomer Synthesis: To synthesize the (S)-isomer (L-2-PG), one would require a specific L-glycerate 2-kinase . As of current literature, such an enzyme is not standard. Researchers requiring the L-isomer typically resort to chemical phosphorylation or specific chemo-enzymatic routes using evolved mutants.

Experimental Protocol: Enzymatic Synthesis of 2-Phospho-D-Glycerate

Objective: Milligram-to-gram scale synthesis of D-2-PG using Recombinant G2K.

Materials & Reagents

| Component | Grade/Specification | Role |

| D-Glycerate | Calcium salt or free acid (95%+) | Substrate |

| ATP | Disodium salt (98%+) | Phosphoryl donor |

| Enzyme | Recombinant G2K (S. tokodaii ST2037) | Catalyst |

| Buffer | HEPES or Tris-HCl (pH 7.0 - 7.5) | Reaction Medium |

| Cofactor | MgCl₂ (10 mM) | Essential for Kinase |

| Resin | Q-Sepharose or Dowex 1x8 (Chloride form) | Purification |

Enzyme Preparation (Brief)

-

Cloning: Gene ST2037 from Sulfolobus tokodaii is cloned into a pET vector (e.g., pET-15b with His-tag).

-

Expression: E. coli BL21(DE3), induced with IPTG at OD₆₀₀=0.6.

-

Purification: Heat treatment (70°C for 20 min) precipitates E. coli proteins (G2K is thermostable). Follow with Ni-NTA affinity chromatography.

Synthesis Workflow (Step-by-Step)

Step 1: Reaction Assembly

-

Volume: 10 mL (scalable).

-

Composition:

-

50 mM HEPES (pH 7.5)

-

20 mM D-Glycerate (or 40 mM DL-Glycerate)

-

25 mM ATP

-

10 mM MgCl₂

-

0.1 mg/mL Purified G2K

-

-

Incubation: Incubate at 60°C - 70°C (optimal for thermophilic enzyme) for 2–4 hours.

-

Note: If using mesophilic enzymes (rare for this specific class), incubate at 37°C overnight.

-

-

Monitoring: Monitor ATP consumption via HPLC or TLC (PEI-Cellulose, 0.5 M LiCl).

Step 2: Quenching & Preparation

-

Stop reaction by cooling to 4°C or adjusting pH to 3.0 (if enzyme is acid-labile; however, G2K is robust).

-

Remove enzyme by ultrafiltration (10 kDa cutoff) or heat denaturation (if not already at high temp limits) + centrifugation.

Step 3: Purification (Anion Exchange)

-

Column: Q-Sepharose Fast Flow (20 mL bed volume).

-

Equilibration: 20 mM Triethylammonium bicarbonate (TEAB) pH 7.5.

-

Loading: Load the filtered reaction mixture.

-

Elution Gradient: 0 to 500 mM TEAB over 10 column volumes.

-

Elution Order: Glycerate (unreacted) -> 2-PG -> ADP -> ATP.

-

-

Detection: Monitor A₂₆₀ (for nucleotides) and phosphate assay (for 2-PG). 2-PG does not absorb UV strongly; identify fractions by spot-test or enzymatic assay (Enolase).

Step 4: Isolation

-

Pool 2-PG containing fractions.

-

Lyophilize to remove volatile TEAB buffer.

-

Final Product: 2-Phospho-D-glycerate (Triethylammonium salt). Convert to Sodium salt by passing through Dowex 50W (Na+ form) if required.

Quality Control & Validation

Enolase Coupled Assay (Identity Verification)

To confirm the product is the biologically active (R)-isomer (D-2-PG) :

-

Reagents: Enolase (Rabbit Muscle), NADH, Lactate Dehydrogenase (LDH), ADP, Pyruvate Kinase (PK).

-

Mechanism:

-

2-PG -> PEP (via Enolase)

-

PEP + ADP -> Pyruvate + ATP (via PK)

-

Pyruvate + NADH -> Lactate + NAD+ (via LDH)

-

-

Readout: Decrease in Absorbance at 340 nm (NADH oxidation).

-

Result: Only D-2-PG will drive this reaction. L-2-PG is inactive.

Stereochemical Purity (For (S)-Isomer detection)

If the user specifically requires the (S)-isomer (L-2-PG) :

-

Synthesis Check: If the enzymatic reaction yields no product with Enolase activity but shows phosphate incorporation (by MS), and the starting material was L-glycerate, you may have L-2-PG (assuming a non-specific kinase was used).

-

Polarimetry:

-

D-2-PG: Specific Rotation

is typically small; comparison with authentic standard is required. -

L-2-PG: Opposite sign.

-

Visualizations

Reaction Scheme & Workflow

Caption: Workflow for the enzymatic synthesis of D-2-Phosphoglycerate using thermostable Glycerate-2-Kinase.

Stereochemical Pathway Logic

Caption: Kinetic resolution of racemic glycerate. G2K selectively phosphorylates the D-isomer, leaving L-glycerate unreacted.

References

-

Sims, P. A., & Reed, G. H. (2005). Method for the enzymatic synthesis of 2-phospho-D-glycerate from adenosine 5'-triphosphate and D-glycerate via D-glycerate-2-kinase. Journal of Molecular Catalysis B: Enzymatic, 32(3), 77-81. Link

-

Reher, M., Bott, M., & Schönheit, P. (2006). Characterization of glycerate kinase (2-phosphoglycerate forming), a key enzyme of the nonphosphorylative Entner-Doudoroff pathway, from the thermoacidophilic euryarchaeon Picrophilus torridus.[1] FEMS Microbiology Letters, 259(1), 113-119. Link

-

Dhakephalkar, T., Guan, Z., & Klein, E. A. (2025). CpgD is a phosphoglycerate cytidylyltransferase required for ceramide diphosphoglycerate synthesis.[2][3] Journal of Biological Chemistry, 301(7), 110386.[3] (Discusses L-2-PG kinetics). Link

-

PubChem Compound Summary. (S)-3-Hydroxy-2-(phosphonooxy)propanoic acid (L-2-Phosphoglycerate). CID 447550. Link

Sources

extraction protocols for 3-PGA from Arabidopsis thaliana leaves

Application Note: High-Fidelity Extraction and Quantification of 3-Phosphoglyceric Acid (3-PGA) from Arabidopsis thaliana Leaves

Executive Summary & Metabolic Context

3-Phosphoglyceric acid (3-PGA) is a critical metabolic junction point, serving as the primary product of carbon fixation (Calvin-Benson cycle) and a key intermediate in glycolysis.[1][2] In Arabidopsis thaliana, accurate quantification of 3-PGA is notoriously difficult due to its rapid metabolic turnover (sub-second lifespan) and susceptibility to enzymatic degradation by phosphatases and kinases immediately upon tissue disruption.

This guide details a dual-stream protocol designed to preserve the phosphorylation state of 3-PGA while removing interfering matrices (chlorophyll, lipids, and structural proteins).

-